molecular formula C9H20IN B14587051 N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide CAS No. 61307-95-7

N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide

Katalognummer: B14587051
CAS-Nummer: 61307-95-7
Molekulargewicht: 269.17 g/mol
InChI-Schlüssel: SZVLXGVPIQJIOW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, making it a versatile molecule in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N,2-Trimethylprop-2-en-1-amine with an alkyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50°C to 70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, the reaction with sodium hydroxide yields the corresponding alcohol, while the reaction with potassium cyanide produces the nitrile derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide is unique due to its specific combination of alkyl groups, which confer distinct chemical and physical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties make it particularly valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

61307-95-7

Molekularformel

C9H20IN

Molekulargewicht

269.17 g/mol

IUPAC-Name

dimethyl-(2-methylprop-2-enyl)-propylazanium;iodide

InChI

InChI=1S/C9H20N.HI/c1-6-7-10(4,5)8-9(2)3;/h2,6-8H2,1,3-5H3;1H/q+1;/p-1

InChI-Schlüssel

SZVLXGVPIQJIOW-UHFFFAOYSA-M

Kanonische SMILES

CCC[N+](C)(C)CC(=C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.